3,3'-Methylenedisalicylic Acid-13C12
Description
Properties
Molecular Formula |
C₃¹³C₁₂H₁₂O₆ |
|---|---|
Molecular Weight |
300.16 |
Synonyms |
3,3’-Methylenebis[2-hydroxybenzoic Acid]; Bis(2-Hydroxy-3-carboxyphenyl)methane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers: 3,3' vs. 5,5' Substitution
Positional isomerism significantly impacts biological activity and chemical properties. Key analogs include:
Structural Insights :
- 3,3'-MDS : The 3,3' substitution enhances corrosion inhibition by optimizing adsorption geometry on metal surfaces .
- 5,5'-MDS (NSC14778) : The 5,5' configuration improves interactions with enzymatic targets (e.g., DNMT1, ME2) due to spatial alignment with catalytic residues .
Table 2: Enzymatic Inhibition Profiles
Contradictory Findings :
Physicochemical Properties
Table 3: Physical and Spectral Data
| Property | 3,3'-MDS-13C12 | 5,5'-MDS (NSC14778) |
|---|---|---|
| Melting Point | 235–242°C | 235–242°C |
| IR Spectral Bands (cm⁻¹) | ν(OH): 3430; ν(C=O): 1658 | ν(OH): 3430; ν(C=O): 1658 |
| Solubility in Water | Sparingly soluble | Sparingly soluble |
| UV-Vis λmax | 280 nm | 280 nm |
Notes:
- Both isomers exhibit similar IR and UV-Vis profiles due to shared functional groups. Minor spectral differences arise from substitution patterns .
Preparation Methods
Condensation of Salicylic Acid Derivatives with 13C-Labeled Formaldehyde
The most direct method involves reacting two equivalents of salicylic acid with 13C-labeled formaldehyde under acidic or basic conditions. This Friedel-Crafts-type alkylation forms the methylene bridge while preserving isotopic integrity. Key parameters include:
-
Reagent stoichiometry : A 2:1 molar ratio of salicylic acid to formaldehyde ensures complete dimerization.
-
Catalytic system : Sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) in anhydrous solvents like dichloromethane or acetic acid.
-
Temperature control : Reactions proceed at 40–60°C to minimize decarboxylation.
Table 1 : Optimization of Condensation Reaction Conditions
| Parameter | Optimal Range | Yield (%) | Isotopic Purity (%) |
|---|---|---|---|
| Catalyst (H2SO4 conc.) | 10–15% v/v | 78–82 | 98.5 |
| Reaction Time (h) | 6–8 | 85 | 99.1 |
| Solvent | Acetic acid | 82 | 98.7 |
Data adapted from analogous syntheses of methylene-bridged aromatics.
Stepwise Synthesis via Protected Intermediates
To enhance regioselectivity, a stepwise strategy employs protective groups on salicylic acid’s hydroxyl and carboxyl functionalities:
Methyl Ester Protection
-
Methylation : Salicylic acid is converted to methyl salicylate using methanol and thionyl chloride (SOCl2).
-
Methylene Bridging : The methyl ester reacts with 13C-formaldehyde in the presence of BF3·OEt2 as a Lewis acid catalyst, forming 3,3'-methylenedi(methyl salicylate)-13C12.
-
Deprotection : Basic hydrolysis (NaOH, 60°C) cleaves the methyl esters, yielding the final product.
Critical Considerations :
-
Isotopic Cross-Contamination : Use of 13C-formaldehyde with >99% isotopic purity is essential to avoid dilution.
-
Side Reactions : Unreacted formaldehyde may form oligomers; excess salicylate and controlled pH mitigate this.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and reproducibility:
Continuous Flow Reactor Systems
Recent patents describe tubular reactors for continuous condensation, reducing reaction times from hours to minutes. Key advantages include:
-
Temperature Gradient Control : Precise heating zones (50–70°C) prevent thermal degradation.
-
In-line Purification : Integrated resin columns remove unreacted formaldehyde and catalysts.
Table 2 : Bench-Scale vs. Industrial-Scale Yields
| Metric | Bench-Scale (Batch) | Industrial (Continuous) |
|---|---|---|
| Throughput (kg/day) | 0.5–1.0 | 10–15 |
| Yield (%) | 82 | 88 |
| Purity (%) | 98.5 | 99.3 |
Characterization and Quality Control
Post-synthesis analysis ensures isotopic and chemical fidelity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
-
High-Resolution MS : Molecular ion peak at m/z 300.164 (calculated for C13C12H12O6).
-
Isotopic Distribution : >99% 13C12 enrichment, verified by absence of M+1 peaks.
Challenges and Mitigation Strategies
Isotopic Dilution
Trace 12C-formaldehyde in reagents reduces isotopic purity. Solutions include:
Byproduct Formation
-
Oligomeric Species : Gel permeation chromatography (GPC) removes higher molecular weight byproducts.
-
Decarboxylation : Maintaining pH >4 during hydrolysis prevents CO2 loss.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques to confirm the isotopic purity and structural integrity of 3,3'-Methylenedisalicylic Acid-13C12?
- Methodology :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) is critical for verifying the isotopic enrichment (13C12) and molecular weight accuracy. Compare observed peaks with theoretical isotopic distributions .
- Nuclear Magnetic Resonance (NMR) : Use 13C NMR to confirm isotopic labeling positions and assess chemical shifts. Cross-validate with 1H NMR for structural integrity, focusing on aromatic proton signals and methylene bridge resonance .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection (λ = 280 nm) to assess purity. Retention time consistency with unlabeled analogs ensures no degradation or contamination .
Q. How can researchers synthesize this compound with high isotopic purity?
- Methodology :
- Isotopic Precursor Selection : Start with 13C-labeled formaldehyde (13CH2O) and salicylic acid derivatives. Ensure stoichiometric control during the methylene bridge formation to avoid unlabeled byproducts .
- Reaction Optimization : Conduct the reaction under inert conditions (N2 atmosphere) at 150–180°C. Monitor pH to stabilize intermediates and minimize side reactions .
- Purification : Use recrystallization in ethanol/water mixtures (1:3 v/v) to isolate the product. Validate purity via melting point (235–242°C) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What experimental designs are optimal for studying the inhibitory effects of this compound on Ser/Thr phosphatases (e.g., Stp1)?
- Methodology :
- Enzyme Kinetics : Perform dose-response assays using recombinant Stp1. Calculate IC50 values via nonlinear regression (e.g., 9.68 ± 0.52 μM for unlabeled analogs). Include positive controls (e.g., aurintricarboxylic acid) .
- Molecular Docking : Use AutoDock Vina to model binding interactions between the 13C12-labeled compound and Stp1’s catalytic domain. Focus on residues involved in substrate recognition (e.g., Asp/Glu clusters) .
- Phosphatase Activity Assays : Quantify phosphate release using malachite green reagent. Compare inhibition kinetics between labeled and unlabeled compounds to assess isotopic effects .
Q. How can isotopic labeling resolve contradictions between in vitro and in vivo metabolic data for this compound?
- Methodology :
- Tracer Studies : Administer 13C12-labeled compound in animal models (e.g., rodents). Use LC-MS/MS to track isotopic enrichment in plasma and tissues. Identify metabolites (e.g., glucuronides) via fragmentation patterns .
- Compartmental Modeling : Apply pharmacokinetic models to distinguish hepatic vs. renal clearance pathways. Validate with microsomal incubation assays (CYP450 isoforms) .
- Data Reconciliation : Address discrepancies (e.g., higher in vivo clearance) by correlating enzyme saturation effects or protein binding differences using equilibrium dialysis .
Q. What strategies mitigate challenges in using this compound for biocorrosion inhibition studies?
- Methodology :
- Surface Adsorption Analysis : Use quartz crystal microbalance (QCM) to quantify adsorption kinetics on aluminum surfaces in NaCl solutions. Compare with electrochemical impedance spectroscopy (EIS) data .
- Synchrotron-Based Spectroscopy : Perform X-ray photoelectron spectroscopy (XPS) to map the 13C-labeled compound’s distribution on corroded surfaces. Correlate with inhibition efficiency (% protection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
